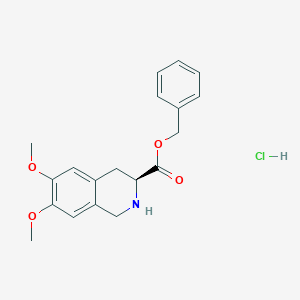

benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

概要

説明

Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a fascinating compound that belongs to the tetrahydroisoquinoline class of chemicals. Tetrahydroisoquinoline derivatives are notable for their presence in many alkaloids, which are naturally occurring compounds with significant pharmacological activities. This particular compound has garnered attention due to its potential therapeutic applications and its interesting chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be synthesized via several methods. One common route involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with benzyl chloroformate under basic conditions, such as using triethylamine, followed by purification processes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions: This compound undergoes various chemical reactions:

Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: : Commonly uses reducing agents like lithium aluminum hydride.

Substitution: : Can undergo nucleophilic substitution reactions, particularly at the benzyl ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation can yield corresponding quinolines.

Reduction often results in the formation of alcohol derivatives.

Substitution reactions may yield a variety of ester or amide derivatives depending on the nucleophile used.

科学的研究の応用

Biological Activities

Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antioxidant Properties : The compound has shown potential as an antioxidant agent, which may be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can provide neuroprotective effects, suggesting applications in neurodegenerative disorders like Parkinson's disease .

- Antitumor Activity : Preliminary studies have demonstrated that compounds similar to benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exhibit cytotoxicity against various cancer cell lines .

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Neurodegenerative Diseases : The neuroprotective properties suggest potential use in treating conditions like Alzheimer's and Parkinson's diseases.

- Cancer Treatment : Its antitumor activity opens avenues for developing new anticancer therapies.

- Pain Management : As a derivative of isoquinoline alkaloids known for analgesic properties, this compound may contribute to pain relief formulations.

Case Studies and Research Findings

Several studies have documented the synthesis and application of benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives:

作用機序

The compound's mechanism of action is often related to its interactions with specific molecular targets in biological systems:

Molecular Targets and Pathways: : It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, exerting its effects by modulating their activity.

類似化合物との比較

Similar Compounds

(3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Benzyl (3S)-3-carboxylate hydrochloride derivatives

6,7-Dimethoxybenzylisoquinoline derivatives

Uniqueness: What sets benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride apart from these similar compounds is its specific structure that combines the benzyl ester group with the tetrahydroisoquinoline scaffold, which can result in unique biological activity and chemical reactivity. The combination of these functional groups contributes to its unique pharmacological profile and potential therapeutic benefits.

There you have it—a deep dive into the intricate world of this compound. Fascinating stuff, right?

生物活性

Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 82586-59-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

- Molecular Formula : C19H21NO4

- Molecular Weight : 327.37 g/mol

- CAS Number : 82586-59-2

Synthesis

The synthesis of benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the Pictet-Spengler reaction, which is known for constructing tetrahydroisoquinoline derivatives efficiently. Recent studies have also explored various synthetic routes that enhance yields and enantiomeric purity .

Anticancer Properties

-

Multidrug Resistance Reversal :

- A series of derivatives based on 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline were synthesized and evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells. Compounds exhibited IC50 values ranging from 0.65 to 0.96 μM against K562/A02 cell lines, demonstrating comparable effectiveness to verapamil, a known MDR inhibitor .

- Cytotoxicity Studies :

The biological activity of benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is believed to involve several mechanisms:

- Inhibition of P-glycoprotein : This compound may inhibit P-glycoprotein function, which is crucial in mediating drug resistance in cancer cells.

- Modulation of Apoptosis : Some studies suggest that tetrahydroisoquinolines can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the molecule, providing neuroprotective effects against oxidative stress.

Case Studies

特性

IUPAC Name |

benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13;/h3-7,9-10,16,20H,8,11-12H2,1-2H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDUPSRSUSSQLG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516138 | |

| Record name | Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-32-0 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, hydrochloride, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103733-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。